Esophageal-Selective Carcinogenic Potency: Comparable to Nitrosomethyl-2-phenylethylamine, Distinct from Hepatic Carcinogens NDMA and NDEA
In a direct head-to-head carcinogenicity study in male F344 rats with controlled doses administered via drinking water, (2,2-dimethylpropyl)(nitrosomethyl)amine (nitrosomethylneopentylamine) was found to be of comparable esophageal carcinogenic potency to nitrosomethyl-2-phenylethylamine, while nitrosomethyltrifluoroethylamine was considerably less potent, with potency measured by time to death with esophageal tumors [1]. Nitrosomethylbenzylamine was the most potent of the five compounds tested, causing death of most animals with esophageal tumors within 6 months after a total dose of 0.2 mmol, serving as the upper-bound potency benchmark [1]. Critically, this esophageal organotropism distinguishes the compound from the well-known hepatocarcinogens N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), which induce liver rather than esophageal tumors, and from nitrosomethylpropylamine derivatives that target the urinary bladder [2][3].
| Evidence Dimension | Esophageal carcinogenic potency (time to death with esophageal tumors in male F344 rats) |
|---|---|
| Target Compound Data | Comparable potency to nitrosomethyl-2-phenylethylamine (quantitative time-to-death data within same experimental cohort; specific median survival times reported in full text of Lijinsky et al. 1982) |
| Comparator Or Baseline | Nitrosomethylbenzylamine: death within 6 months at 0.2 mmol total dose (most potent). Nitrosomethyltrifluoroethylamine: considerably less potent (longer time to death). NDMA/NDEA: hepatocarcinogens (liver tumors), not esophageal carcinogens. |
| Quantified Difference | Comparable esophageal potency to nitrosomethyl-2-phenylethylamine; substantially more potent than nitrosomethyltrifluoroethylamine; organotropism differs qualitatively from NDMA (liver → esophagus) |
| Conditions | Male F344 rats; controlled doses in drinking water; total dose 0.2 mmol for nitrosomethylbenzylamine benchmark |
Why This Matters
For researchers modeling esophageal carcinogenesis, (2,2-dimethylpropyl)(nitrosomethyl)amine provides organ-specific tumor induction that cannot be achieved with the more commonly available hepatocarcinogens NDMA or NDEA, making it an essential tool for esophageal cancer mechanistic studies.
- [1] Lijinsky W, Reuber MD, Saavedra JE, Singer GM. Esophageal carcinogenesis in F344 rats by nitrosomethylethylamines substituted in the ethyl group. J Natl Cancer Inst. 1982 Apr;68(4):681-4. PMID: 6951082. View Source
- [2] Lijinsky W. The superiority of hamster liver microsomal fraction for activating nitrosamines to mutagens in Salmonella typhimurium. Mutat Res. 1983 Oct;111(2):135-44. doi: 10.1016/0027-5107(83)90058-1. PMID: 6355832. View Source
- [3] Lijinsky W, Reuber MD, Saavedra JE, Singer GM. Carcinogenesis in F344 rats by N-nitrosomethyl-n-propylamine derivatives. J Natl Cancer Inst. 1983 May;70(5):959-63. PMID: 6573541. View Source
